3-O-Demethylsporaricin A

Pseudomonas aeruginosa aminoglycoside anti-pseudomonal

Research programs using sporaricin A fail against Pseudomonas aeruginosa due to intrinsic spectrum gaps. 3-O-Demethylsporaricin A (K-4619) solves this limitation through selective 3-O-demethylation. - **Qualitative spectrum gain:** High-order anti-pseudomonal activity absent in parent compound. - **Superior in vivo efficacy:** Beats sporaricin A in murine models of K. pneumoniae, S. marcescens, and P. aeruginosa. - **Resistance relevance:** Effective against gentamicin- and amikacin-resistant strains; benchmark against Providencia and Serratia.

Molecular Formula C16H37Cl4N5O5
Molecular Weight 521.3 g/mol
CAS No. 102735-33-1
Cat. No. B026882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Demethylsporaricin A
CAS102735-33-1
Synonyms3-O-demethylsporaricin A
Molecular FormulaC16H37Cl4N5O5
Molecular Weight521.3 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H
InChIKeyNVAKQJGMLIOTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Demethylsporaricin A Overview


3-O-Demethylsporaricin A (CAS 102735-33-1, also designated K-4619 as the sulfate salt) is a semisynthetic pseudodisaccharide aminoglycoside antibiotic obtained by selective 3-O-demethylation of the naturally occurring sporaricin A . First reported in 1985 through total synthesis, the compound belongs to the fortamine-containing aminoglycoside class and retains the characteristic pseudodisaccharide core with an aminocyclitol aglycone glycosidically linked to a diamino-heptopyranosyl sugar moiety . Its molecular formula is C₁₆H₃₄ClN₅O₅ (tetrahydrochloride salt, MW 411.93) . The defining structural deviation—removal of the 3-O-methyl group from the sporaricin A scaffold—is not a conservative modification; it fundamentally reprograms the antibacterial spectrum, conferring clinically meaningful anti-pseudomonal activity that is absent from the parent compound while preserving the intrinsic resistance to multiple aminoglycoside-modifying enzymes .

Sporaricin A Substitution Limitations


The sporaricin class is not functionally interchangeable. Sporaricin A itself exhibits only weak activity against Pseudomonas aeruginosa, a limitation that severely restricts its clinical utility spectrum . The 3-O-demethylated derivative (K-4619) overcomes this intrinsic class liability: it demonstrates a high order of anti-pseudomonal activity that the parent compound lacks entirely . This is not a marginal potency shift but a qualitative gain of a therapeutically critical spectrum dimension. Furthermore, the in vivo protective efficacy of 3-O-demethylsporaricin A against Klebsiella pneumoniae, Serratia marcescens, and P. aeruginosa infections in murine models surpasses that of sporaricin A , meaning that procurement of the parent compound for in vivo studies would yield inferior outcomes. The selective demethylation also preserves the favorable resistance profile against aminoglycoside-inactivating enzymes while avoiding the 3-acetyltransferase-I (AAC(3)-I) susceptibility that is common across this antibiotic class .

3-O-Demethylsporaricin A: Comparator Evidence


Anti-Pseudomonal Activity vs. Sporaricin A

The parent compound sporaricin A is explicitly characterized as having 'relatively weak' activity against Pseudomonas aeruginosa in comparison with amikacin, dibekacin, and gentamicin, representing a documented spectrum gap . In direct contrast, K-4619 (3-O-demethylsporaricin A sulfate) 'exhibited a high order of activity against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa' . This constitutes a qualitative spectrum gain—from weak/insufficient to high-order anti-pseudomonal coverage—achieved solely through the 3-O-demethyl modification. The quantitative consequence is that sporaricin A cannot serve as a substitute in any experimental protocol or screening campaign targeting P. aeruginosa; only the demethylated derivative provides meaningful anti-pseudomonal activity within this chemical series.

Pseudomonas aeruginosa aminoglycoside anti-pseudomonal structure-activity relationship

Superior Activity Against Providencia and Serratia

In a multi-comparator study, K-4619 was directly benchmarked against sporaricin A, amikacin, dibekacin, and gentamicin. Against Providencia species and Serratia marcescens, K-4619 demonstrably exhibited 'the highest [activity] of all drugs tested' . This is a rank-order superiority across all five aminoglycosides evaluated. For context, the parent compound sporaricin A at a concentration of 3.13 µg/mL inhibited over 90% of clinical Serratia isolates, but K-4619 surpassed even this level, establishing a clear potency advantage against these clinically challenging Gram-negative pathogens .

Providencia Serratia marcescens aminoglycoside resistance comparative MIC

In Vivo Protective Efficacy vs. Sporaricin A

The in vivo protective effect of K-4619 was directly compared with that of sporaricin A in murine systemic infection models. K-4619 provided protection that was 'greater than that of sporaricin A' against infections caused by Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas aeruginosa . This in vivo superiority is consistent with the in vitro potency data and confirms that the 3-O-demethyl modification translates into tangible pharmacodynamic benefit. Furthermore, K-4619 retained efficacy in mice infected with gentamicin-resistant and amikacin-resistant strains harboring specific aminoglycoside-inactivating enzymes, demonstrating that the resistance-evasion properties observed in vitro persist under physiological conditions .

in vivo efficacy mouse infection model Klebsiella pneumoniae Pseudomonas aeruginosa aminoglycoside

Bactericidal Activity vs. Amikacin

Beyond MIC comparisons, the bactericidal activity (rate and extent of killing) of K-4619 was directly compared with that of amikacin, a widely used clinical aminoglycoside benchmark. K-4619 exhibited bactericidal activity that was 'somewhat greater than that of amikacin' . This indicates that the demethylated sporaricin derivative not only matches but exceeds the killing kinetics of a clinically established aminoglycoside, a property not reported for the parent sporaricin A in the same experimental context. The enhanced bactericidal character may be relevant for applications requiring rapid bacterial clearance.

bactericidal time-kill amikacin aminoglycoside pharmacodynamics

Total Synthesis and Structural Confirmation

The total synthesis of 3-O-demethylsporaricin A was achieved and published in 1985, establishing a fully synthetic route via 3-O-demethylsporaricin B as a key intermediate . Critically, the synthetic material was confirmed to be identical in both physical and biological properties to an authentic sample derived from naturally occurring sporaricin B . This synthetic validation is important for procurement decisions: it confirms that chemically synthesized material is functionally equivalent to semi-synthetic material derived from the natural product, ensuring batch-to-batch reproducibility independent of fermentation sourcing. In contrast, most sporaricin-class compounds, including sporaricin A, remain dependent on fermentation of Saccharopolyspora hirsuta subsp. kobensis, which introduces potential variability in supply .

total synthesis structural confirmation semisynthetic aminoglycoside quality control

Resistance to Aminoglycoside-Modifying Enzymes

Both sporaricin A and K-4619 share a characteristic resistance profile: they are highly effective against bacteria producing various aminoglycoside-inactivating enzymes (including those that inactivate amikacin, dibekacin, and gentamicin), but both are susceptible to aminoglycoside 3-acetyltransferase-I (AAC(3)-I) . This class-level inference is important for experimental design: the 3-O-demethyl modification does not compromise the intrinsic enzyme resistance of the sporaricin scaffold, meaning K-4619 retains the favorable resistance-evasion properties of sporaricin A while gaining anti-pseudomonal activity. For procurement decisions, this means K-4619 can serve as a drop-in replacement for sporaricin A in resistance studies, with the added benefit of P. aeruginosa coverage.

aminoglycoside-modifying enzymes AAC(3)-I resistance profile 3-acetyltransferase

3-O-Demethylsporaricin A Application Scenarios


Anti-Pseudomonal Screening and SAR Studies

3-O-Demethylsporaricin A is the only member of the sporaricin chemical series with documented high-order anti-pseudomonal activity . Research programs investigating aminoglycoside SAR against P. aeruginosa should use K-4619 as the lead scaffold rather than sporaricin A, which lacks meaningful anti-pseudomonal coverage . The 3-O position is validated as a critical determinant of pseudomonal spectrum, making this compound an essential positive control and starting point for further derivatization at this position.

In Vivo Efficacy in Murine Infection Models

K-4619 has demonstrated in vivo protective efficacy surpassing that of sporaricin A in murine models of K. pneumoniae, S. marcescens, and P. aeruginosa systemic infection . It also shows efficacy against gentamicin-resistant and amikacin-resistant strain infections in mice . For laboratories conducting in vivo pharmacodynamic or efficacy studies, K-4619 is the preferred sporaricin-class compound, particularly when the experimental design includes Pseudomonas challenges or resistant-strain infections.

Providencia and Serratia Potency Benchmarking

Against Providencia species and Serratia marcescens, K-4619 exhibits the highest antibacterial activity among a five-drug panel that includes amikacin, dibekacin, and gentamicin . This makes K-4619 a high-value reference compound for studies focused on these intrinsically resistant Gram-negative pathogens, where conventional aminoglycosides show reduced potency. It should be included as a benchmark comparator in any screening cascade targeting these organisms.

Aminoglycoside Resistance Mechanism Studies

Both K-4619 and sporaricin A are highly effective against bacteria harboring various aminoglycoside-inactivating enzymes, but both are susceptible to AAC(3)-I . This conserved resistance profile makes K-4619 a valuable tool compound for studying aminoglycoside-modifying enzyme substrate specificity, particularly for distinguishing AAC(3)-I-mediated resistance from other mechanisms. K-4619 can substitute for sporaricin A in these studies while offering the logistical advantage of a validated synthetic route .

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